molecular formula C20H21ClN2O4 B12495037 Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12495037
M. Wt: 388.8 g/mol
InChI Key: BDHBAWZCDBRQBW-UHFFFAOYSA-N
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Description

ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorobenzamido group, a morpholine ring, and an ethyl ester functional group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process. The initial step often includes the formation of the chlorobenzamido group through the reaction of 2-chlorobenzoic acid with an amine. This is followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves esterification to form the ethyl ester group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and improve the efficiency and sustainability of the process. The use of flow microreactors has been shown to enhance the synthesis of similar compounds by providing better heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The chlorobenzamido group can form hydrogen bonds with biological molecules, while the morpholine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

    ETHYL 5-(2-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a bromine atom instead of chlorine.

    ETHYL 5-(2-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom, which may alter its reactivity and biological activity.

The uniqueness of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21ClN2O4/c1-2-27-20(25)16-13-14(7-8-18(16)23-9-11-26-12-10-23)22-19(24)15-5-3-4-6-17(15)21/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

BDHBAWZCDBRQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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